molecular formula C10H10O B12912454 (r)-2-Phenyl-2,5-dihydrofuran CAS No. 175274-01-8

(r)-2-Phenyl-2,5-dihydrofuran

Cat. No.: B12912454
CAS No.: 175274-01-8
M. Wt: 146.19 g/mol
InChI Key: WQMKMOVWAJSEFA-SNVBAGLBSA-N
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Description

®-2-Phenyl-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans It is characterized by a phenyl group attached to the second carbon of a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Phenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For example, the reaction of phenylacetaldehyde with a suitable diene in the presence of a Lewis acid catalyst can yield ®-2-Phenyl-2,5-dihydrofuran. Another method involves the reduction of phenyl-substituted furans using hydrogenation catalysts.

Industrial Production Methods

Industrial production of ®-2-Phenyl-2,5-dihydrofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-Phenyl-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl-substituted furanones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of ®-2-Phenyl-2,5-dihydrofuran can yield phenyl-substituted tetrahydrofurans using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Phenyl-substituted furanones.

    Reduction: Phenyl-substituted tetrahydrofurans.

    Substitution: Various phenyl-substituted derivatives depending on the electrophile used.

Scientific Research Applications

®-2-Phenyl-2,5-dihydrofuran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Phenyl-2,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylfuran: Similar structure but lacks the dihydrofuran ring.

    2-Phenyl-2,3-dihydrofuran: Similar structure but differs in the position of the double bond.

    2-Phenyl-2,5-dihydrothiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

®-2-Phenyl-2,5-dihydrofuran is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

175274-01-8

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(2R)-2-phenyl-2,5-dihydrofuran

InChI

InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2/t10-/m1/s1

InChI Key

WQMKMOVWAJSEFA-SNVBAGLBSA-N

Isomeric SMILES

C1C=C[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

C1C=CC(O1)C2=CC=CC=C2

Origin of Product

United States

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